3-Methyl-2-benzoxazolinone
Overview
Description
3-Methyl-2-benzoxazolinone is a heterocyclic compound that consists of a benzene ring fused with a five-membered ring containing oxygen and nitrogen as heteroatoms.
Mechanism of Action
Biochemical Pathways
3-Methyl-2-benzoxazolinone is a derivative of 2-benzoxazolinone (BOA), a heterocyclic compound whose structure consists of a benzene ring fused with a five-membered ring containing oxygen and nitrogen as heteroatoms . BOA is known to have multiple functions in maize metabolism, including defense against numerous pests and pathogens .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-benzoxazolinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for developing antimicrobial agents . It interacts with bacterial cell wall synthesis enzymes, inhibiting their function and leading to the disruption of bacterial growth . Additionally, this compound has been found to interact with certain plant enzymes, contributing to its role as a natural pesticide .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In plant cells, this compound acts as an allelochemical, inhibiting the growth of competing plant species by interfering with their cellular metabolism . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in plant defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to bacterial cell wall synthesis enzymes, inhibiting their activity and preventing the formation of a functional cell wall . This binding interaction leads to the accumulation of cell wall precursors, ultimately causing cell lysis . In plants, this compound interferes with enzyme activity involved in cellular metabolism, leading to the production of reactive oxygen species and subsequent cell damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that this compound maintains its antimicrobial activity for several weeks, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to adaptive responses in cells, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial and antifungal activity without significant adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. In plants, it is metabolized through a series of enzymatic reactions, leading to the production of secondary metabolites that contribute to its allelopathic effects . The compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the compound’s overall biochemical activity and its impact on plant growth and development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . In plants, the compound is transported to different tissues, where it accumulates and exerts its allelopathic effects . The distribution of this compound within cells is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . In plant cells, this compound is localized to the chloroplasts and mitochondria, where it interferes with cellular metabolism and energy production . This localization is essential for the compound’s allelopathic effects and its role in plant defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-benzoxazolinone can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with methyl isocyanate under controlled conditions. The reaction typically occurs in the presence of a catalyst and requires specific temperature and pressure settings to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-benzoxazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Methyl-2-benzoxazolinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-Benzoxazolinone: A structurally related compound with similar properties.
6-Nitro-2-benzoxazolinone: Another derivative with distinct chemical and biological characteristics.
Uniqueness
3-Methyl-2-benzoxazolinone is unique due to the presence of a methyl group at the third position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other benzoxazolinone derivatives and contributes to its specific properties and applications .
Properties
IUPAC Name |
3-methyl-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMRRLXXFHXMBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176295 | |
Record name | 2-Benzoxazolinone, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21892-80-8 | |
Record name | 3-Methylbenzo[d]oxazol-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21892-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzoxazolinone, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021892808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzoxazolinone, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzoxazolinone, 3-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 3-Methyl-2-benzoxazolinone?
A: this compound is a derivative of 2-benzoxazolinone. Its structure has been confirmed through techniques like IR and NMR spectroscopy, as well as X-ray diffraction for crystal structure analysis []. While the provided abstracts don't explicitly mention the molecular formula or weight, they do highlight the impact of the methyl group on the molecule's enthalpy [].
Q2: How does the presence of a methyl group influence the thermodynamic properties of this compound?
A: Research indicates that the addition of a methyl group to the 2-benzoxazolinone structure leads to a quantifiable change in enthalpy. This enthalpic increment has been compared with similar effects observed in other structurally related compounds []. This information contributes to understanding the relationship between structure and energetic properties in this class of compounds.
Q3: What are the potential phytotoxic effects of this compound?
A: Studies have demonstrated that this compound exhibits phytotoxicity, particularly affecting the early growth of certain weeds. Its impact was tested on Cassia occidentalis, Echinochloa crus-galli, and Phalaris minor, with results showing a negative influence on root and shoot length []. Notably, the effect was concentration-dependent, suggesting a dose-response relationship.
Q4: How does the phytotoxicity of this compound compare to other benzoxazinoids?
A: The phytotoxicity of this compound (Me-BOA) was directly compared to other benzoxazinoids, including 2-benzoxazolinone (BOA), 2-H-1, 4benzoxazin-3(4H)-one (H-BOA), 6-Methoxy-2-benzoxazolinone (M-BOA), and 6-Hydroxy-2-benzoxazolinone (Hy-BOA) []. The research indicated that Me-BOA and M-BOA exhibited the strongest inhibitory effects on weed growth, followed by Hy-BOA, H-BOA, and lastly, BOA. This suggests that the specific structural modifications within the benzoxazinoid family play a crucial role in their phytotoxic activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.